molecular formula C7H11FO2S B13180723 2-Fluoro-2-(thian-4-yl)acetic acid

2-Fluoro-2-(thian-4-yl)acetic acid

Cat. No.: B13180723
M. Wt: 178.23 g/mol
InChI Key: CZFLHSAGBDNAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(thian-4-yl)acetic acid is a chemical compound with the molecular formula C7H11FO2S It is characterized by the presence of a fluorine atom and a thian-4-yl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(thian-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of thian-4-yl acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(thian-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thian-4-yl acetic acid.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thian-4-yl acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(thian-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(thian-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacetic acid: Similar in structure but lacks the thian-4-yl group.

    Thian-4-yl acetic acid: Similar in structure but lacks the fluorine atom.

    Fluorothiazoles: Compounds containing both fluorine and thiazole rings.

Uniqueness

2-Fluoro-2-(thian-4-yl)acetic acid is unique due to the combination of the fluorine atom and the thian-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11FO2S

Molecular Weight

178.23 g/mol

IUPAC Name

2-fluoro-2-(thian-4-yl)acetic acid

InChI

InChI=1S/C7H11FO2S/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10)

InChI Key

CZFLHSAGBDNAEP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.